molecular formula C8H14O2 B1253379 4-butyldihydrofuran-2(3H)-one CAS No. 22530-99-0

4-butyldihydrofuran-2(3H)-one

Cat. No. B1253379
CAS RN: 22530-99-0
M. Wt: 142.2 g/mol
InChI Key: WJPRNDJHASWDLE-UHFFFAOYSA-N
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Description

4-butyldihydrofuran-2(3H)-one, also known as γ-butyrolactone (GBL), is a cyclic ester that has been widely used in scientific research. It is a colorless, odorless liquid that is soluble in water and organic solvents. GBL has been found to have a variety of biochemical and physiological effects, making it a valuable compound for research purposes.

Scientific Research Applications

Domino [Pd]-Catalysis in Synthesis

An efficient domino [Pd]-catalysis method has been developed for synthesizing isobenzofuran-1(3H)-ones, showcasing broad substrate scope and applicability to tertiary/secondary/primary alcohols. This method is significant in synthesizing the antiplatelet drug n-butyl phthalide and cytotoxic agonist 3a-[4'-methoxylbenzyl]-5,7-dimethoxyphthalide (Mahendar & Satyanarayana, 2016).

Molecular Tweezers and Complexation

Research on molecular tweezers with active site carboxylic acids, like butyric acid, reveals their ability to form complexes with nucleotide bases. The complexation behavior is influenced significantly by the microenvironment around the carboxylic acid group, which alters its behavior compared to simpler acids (Zimmerman, Wu, & Zeng, 1991).

Biocatalytic Synthesis of Quinoxalinones and Benzoxazin-2-ones

A biocatalytic synthesis approach using lemon juice as a solvent and catalyst has been developed for synthesizing 3,4-dihydro-2(1H)-quinoxalinones and 3,4-dihydro-1,4-benzoxazin-2-ones. This method offers an environmentally friendly and efficient alternative, producing smaller amounts of waste and high yields (Petronijević et al., 2017).

Synthesis of 4-Halo-5-hydroxyfuran-2(5H)-ones

An efficient sequential halolactonization-hydroxylation reaction has been developed for synthesizing 4-Halo-5-hydroxyfuran-2(5H)-ones. This method involves 4-aryl-2,3-allenoic acids and yields products whose structures have been established by X-ray single-crystal diffraction study (Ma, Wu, & Shi, 2004).

Isomerization and Intramolecular Redox Reaction in Alkynyl Ethers

Research has been conducted on the isomerization and intramolecular redox reaction of alkynyl ethers catalyzed by Rh(2)(tfa)(4). This study provides insights into the regioselective formation of 2-aryl-3-(sulfonyl)-5,6-dihydro-2H-pyran and the alternate product pathways depending on the substrate structure (Shikanai, Murase, Hata, & Urabe, 2009).

Heck Reaction Catalyzed by Palladium Nanoparticles

A study describes the use of phosphine-free perfluoro-tagged palladium nanoparticles in the Heck reaction of aryl iodides with allylic alcohols in water. This method has been applied to the synthesis of important fine chemicals and demonstrates the recyclability of the palladium catalysts in the process (Boffi et al., 2011).

properties

IUPAC Name

4-butyloxolan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2/c1-2-3-4-7-5-8(9)10-6-7/h7H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJPRNDJHASWDLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1CC(=O)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90508489
Record name 4-Butyloxolan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90508489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-butyldihydrofuran-2(3H)-one

CAS RN

22530-99-0
Record name 4-Butyloxolan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90508489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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